molecular formula C17H14N6O2S B2501914 5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile CAS No. 2034378-35-1

5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile

Número de catálogo: B2501914
Número CAS: 2034378-35-1
Peso molecular: 366.4
Clave InChI: ILJLHJNHXWZBGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Actividad Biológica

5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process usually includes:

  • Formation of the Dihydroquinazoline Core : The initial step often involves the reaction of appropriate amines with isocyanates or isothiocyanates to form the dihydroquinazoline structure.
  • Nitration : The introduction of the nitro group at the 5-position of the benzonitrile moiety can be achieved through standard nitration techniques.
  • Final Assembly : The compound is finalized by coupling the dihydroquinazoline derivative with the benzonitrile component.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
HCT116 (Colon)8.3Cell cycle arrest
A549 (Lung)12.0Inhibition of proliferation

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes implicated in cancer progression and metastasis. Notably, it has shown potent inhibition against kallikrein-related peptidase 6 (KLK6), an enzyme associated with tumor invasion.

EnzymeIC50 (nM)Selectivity Ratio (vs. Trypsin)
KLK69>25-fold
Trypsin230

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the quinazoline core and benzonitrile moiety have been systematically studied to elucidate their impact on potency and selectivity.

Key Findings:

  • Substituent Positioning : Modifications at the 5-nitro position significantly affect anticancer activity; electron-withdrawing groups enhance potency.
  • Dihydroquinazoline Variants : Alterations in the sulfanylidene group lead to changes in KLK6 inhibition, indicating that this moiety plays a critical role in binding affinity.

Study 1: Cytotoxicity Assessment

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various derivatives of 5-Nitro-2-(...) against a panel of cancer cell lines. The most potent derivative exhibited an IC50 value of 7 µM against MCF-7 cells, indicating a promising lead for further development.

Study 2: KLK6 Inhibition Mechanism

A detailed investigation into the mechanism of KLK6 inhibition revealed that 5-Nitro-2-(...) binds reversibly to the active site, as demonstrated by surface plasmon resonance assays. This reversible binding was confirmed through kinetic studies showing rapid on/off rates consistent with competitive inhibition.

Propiedades

IUPAC Name

5-nitro-2-[2-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]ethylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c18-10-11-9-12(23(24)25)5-6-14(11)19-7-8-20-16-13-3-1-2-4-15(13)21-17(26)22-16/h1-6,9,13,19H,7-8H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGWRXPZWGWPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)NC2=NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.